Disperse Red 1 acrylate's light absorption properties make it valuable in the development of photonic and optical materials. It can be used as a gold standard for surface relief gratings (SRGs), which are microscopic patterns on a surface that manipulate light. These gratings find applications in various fields, including lasers, sensors, and optical communication. Source: Sigma-Aldrich:
Disperse Red 1 acrylate, with the chemical formula C19H20N4O4 and a molecular weight of 368.39 g/mol, is an azo dye that exhibits a vibrant red color. This compound is recognized for its utility in various fields, including photonics, optical materials, and textile applications. Its structure features an acrylate group, which enables it to participate in polymerization reactions, enhancing its versatility in material science and engineering .
The biological activity of Disperse Red 1 acrylate is an area of ongoing research. Preliminary studies indicate that:
The synthesis of Disperse Red 1 acrylate typically involves the following steps:
In industrial settings, continuous flow reactors are often employed to optimize production efficiency and scalability.
Disperse Red 1 acrylate finds applications across several domains:
Research into the interactions of Disperse Red 1 acrylate focuses on its behavior under various environmental conditions:
Disperse Red 1 acrylate shares structural similarities with other azo dyes but is unique due to its acrylate functionality. Here are some comparable compounds:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
Disperse Red 1 | Parent compound without acrylate group | Lacks polymerization capability |
Disperse Orange 3 | Similar azo structure | Different substituents affecting color properties |
Disperse Red 13 | Azo dye with structural variations | Variations in substituents lead to different applications |
Disperse Red 1 acrylate's unique property of undergoing polymerization sets it apart from its analogs, making it particularly valuable for advanced material development in photonics and coatings .
The development of DR1A is rooted in the 19th-century discovery of azo dyes, which revolutionized synthetic colorants. Martius and Lightfoot’s 1863 identification of diazonium coupling reactions laid the groundwork for Bismarck brown, the first commercial azo dye. By the 1980s, advancements in polymer science drove the functionalization of azo dyes with reactive groups like acrylates to enhance material compatibility.
DR1A’s molecular architecture combines three critical elements:
This design allows DR1A-doped polymers to exhibit reversible refractive index changes ($$ \Delta n \approx 0.012 $$) and birefringence under polarized light, critical for holographic data storage.
DR1A addresses two interdisciplinary challenges:
Recent studies demonstrate DR1A’s utility in:
Disperse Red 1 acrylate represents a specialized azobenzene-containing monomer with the chemical formula C19H20N4O4 and molecular weight of 368.39 g/mol [1] [3]. The monomer preparation involves sophisticated synthetic routes that enable the incorporation of both photoresponsive azobenzene functionality and polymerizable acrylate groups [2] [3].
The primary synthesis pathway involves the esterification of Disperse Red 1 with acrylic acid under controlled conditions . This reaction typically employs catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process . The reaction is carried out under reflux conditions, with the product subsequently purified through recrystallization techniques . The synthesis requires precise temperature control and careful monitoring to prevent unwanted side reactions that could compromise the azobenzene chromophore integrity .
Alternative functionalization pathways have been developed utilizing thiol-Michael addition reactions for pre-functionalization of multifunctional acrylate monomers [11]. This approach involves reacting pentaerythritol tetraacrylate with various thiols in a 1:1 molar ratio, ensuring an average of three acrylates per monomer molecule for effective crosslinking [11]. The thiol-Michael reaction demonstrates quantitative conversion within nuclear magnetic resonance detection limits due to its inherent efficiency and the excess acrylate concentration that biases the reaction toward complete thiol consumption [11].
The monomer structure features an azobenzene group linked to an acrylate moiety via an ethyl spacer, which allows the polymer to exhibit both photoresponsive behavior and crosslinking capabilities [4]. The presence of the nitro group on the azobenzene chromophore contributes to the compound's optical properties, with maximum absorption at 492 nanometers [1]. Industrial production methods utilize continuous flow reactors to optimize production efficiency and scalability .
Table 1: Physical Properties of Disperse Red 1 Acrylate
Property | Value | Notes |
---|---|---|
Molecular Weight | 368.39 g/mol | Monomer unit [1] [3] |
Melting Point | 85-104°C (decomposition) | Literature value [1] |
Maximum Absorption | 492 nm | Characteristic wavelength [1] |
Solubility | Soluble in chloroform | Insoluble in water [4] |
Glass Transition Temperature | ~79°C | Onset temperature [4] |
Free radical polymerization of Disperse Red 1 acrylate presents unique challenges due to the presence of the azobenzene chromophore, which can interfere with conventional radical polymerization mechanisms [29]. The azo group promotes radical transfer reactions associated with hydrazyl radical formation, limiting the achievable molecular weights and control over polymerization [29] [15].
Traditional free radical polymerization of azobenzene acrylates and methacrylates has been conducted using conventional thermal initiators such as azobisisobutyronitrile in dry organic solvents including dimethylformamide, tetrahydrofuran, or dioxane [29]. However, these conventional approaches result in uncontrolled molecular weights and broad molecular weight distributions due to the radical transfer reactions promoted by the azo functionality [29].
The kinetics of free radical polymerization follow established mechanisms for acrylate monomers, involving initiation, propagation, and termination steps [14]. The propagation rate coefficient for acrylate monomers increases with increasing length of the ester side chain, though the effect is relatively modest [14]. The polymerization can experience complications from backbiting reactions that form midchain radicals, particularly at elevated temperatures [14].
Table 2: Free Radical Polymerization Parameters
Parameter | Typical Range | Conditions |
---|---|---|
Temperature | 60-80°C | Thermal initiation [14] [29] |
Initiator Concentration | 0.5-2.0 wt% | Azobisisobutyronitrile [29] |
Solvent | Dimethylformamide/Tetrahydrofuran | Dry conditions [29] |
Conversion | 40-80% | Extended reaction times [16] |
Molecular Weight | <10 kDa | Limited by transfer reactions [16] |
The copolymerization behavior of Disperse Red 1 acrylate with conventional monomers such as methyl methacrylate has been extensively studied [15]. Real-time visible and infrared spectroscopy analyses reveal distinct photoisomerization mechanisms during orientation and relaxation periods [15]. The thermal cis-trans back-relaxation and angular redistribution processes can be monitored separately, providing insights into chromophore-matrix interactions [15].
Controlled radical polymerization techniques have emerged as superior methods for synthesizing well-defined Disperse Red 1 acrylate polymers with predetermined molecular weights and narrow molecular weight distributions [16] [17] [18]. These approaches enable the preparation of complex polymer architectures while maintaining the photoresponsive properties of the azobenzene chromophore [16] [22].
Atom Transfer Radical Polymerization represents one of the most extensively studied controlled polymerization methods for azobenzene-containing monomers [17] [18] [19]. The technique employs transition metal complexes, typically copper-based catalysts with ligands such as pentamethyldiethylenetriamine or bipyridine, to mediate the polymerization through reversible activation-deactivation cycles [17] [18]. However, azobenzene monomers can complex with copper-based catalysts, leading to reduced control compared to conventional monomers .
Successful Atom Transfer Radical Polymerization of azobenzene methacrylates has been achieved using copper bromide and pentamethyldiethylenetriamine catalytic systems [16]. The optimized conditions allow for the synthesis of polymers with narrow molecular weight distributions (dispersity ≤ 1.35) and average molecular weights ranging from 2.6 to 14.3 kilodaltons [16]. The polymerization time is significantly reduced compared to earlier reports while maintaining good control over the molecular weight distribution [16].
Table 3: Controlled Polymerization Performance Comparison
Technique | Dispersity (Đ) | Disperse Red 1 Acrylate Loading Limit | Rate Control |
---|---|---|---|
Atom Transfer Radical Polymerization | 1.4-1.7 | ≤25 wt% | Moderate |
Reversible Addition-Fragmentation Transfer | 1.1-1.3 | ≤35 wt% | Excellent |
Conventional Free Radical | >2.0 | No limit | Poor [29] |
Reversible Addition-Fragmentation Transfer polymerization offers advantages for azobenzene-containing monomers due to its tolerance of functional groups and compatibility with various reaction conditions [20] [21]. The technique utilizes thiocarbonylthio compounds as chain transfer agents to mediate polymerization through reversible addition-fragmentation processes [20] [21]. This method demonstrates superior control for methyl methacrylate and Disperse Red 1 acrylate copolymerization, achieving dispersities of 1.2 compared to 1.5 for Atom Transfer Radical Polymerization .
The photoisomerization behavior of azobenzene groups in synthesized polymers has been characterized using ultraviolet-visible and nuclear magnetic resonance spectroscopy [16] [31]. Theoretical ultraviolet-visible spectra obtained from quantum mechanical calculations using time-dependent density functional theory show excellent agreement with experimental results [16]. The photoisomerization process is reversible, with irradiation-assisted spectroscopic measurements confirming the ability to switch between trans and cis configurations [16] [31].
The transition from laboratory-scale synthesis to industrial production of Disperse Red 1 acrylate presents significant technical and economic challenges that must be addressed to ensure commercial viability [40] [41] [42]. These challenges encompass reaction control, equipment design, quality assurance, and economic considerations that become increasingly complex at larger scales [40] [41].
Scale-up of polymerization processes involving azobenzene-containing monomers requires careful attention to heat and mass transfer limitations [41] [43]. The exothermic nature of polymerization reactions can lead to dangerous temperature increases if not properly controlled, particularly as reactor volumes increase [40] [41]. The viscosity changes during polymerization significantly impact mixing efficiency and heat transfer coefficients, creating potential hotspots that can degrade the azobenzene chromophore [41] [43].
Temperature and pressure control become increasingly challenging in large-scale operations, with deviations potentially leading to incomplete reactions or undesired by-products [40]. The sensitivity of azobenzene chromophores to thermal degradation requires precise temperature management throughout the polymerization process [40]. Industrial-scale equipment must be designed to handle the specific requirements of azobenzene polymerization while ensuring consistent product quality [40] [41].
Purity optimization represents a critical aspect of Disperse Red 1 acrylate production, as even trace impurities can significantly affect polymerization kinetics and final polymer properties [40] [49]. Monomer purification techniques must remove inhibitors such as monomethyl ether of hydroquinone while preventing moisture contamination [49]. Column chromatography using aluminum oxide and potassium carbonate has been demonstrated as an effective, safe, and cost-efficient method for acrylate monomer purification [49].
Table 4: Scalability Challenges and Mitigation Strategies
Challenge | Impact | Mitigation Strategy |
---|---|---|
Heat Transfer | Temperature gradients, chromophore degradation | Enhanced mixing, improved reactor design [41] [43] |
Viscosity Increase | Poor mixing, mass transfer limitations | Optimized agitation systems [41] [43] |
Quality Control | Batch-to-batch variability | In-line analytical monitoring [41] [50] |
Purity Requirements | Contamination effects on polymerization | Advanced purification techniques [49] [52] |
The economic factors associated with large-scale production include the cost of specialized monomers, catalysts, and purification processes [40] [42]. The fluctuating costs of raw materials and the energy-intensive nature of controlled polymerization techniques impact the overall economic feasibility [40]. Optimization of energy consumption and waste management becomes crucial for sustainable and cost-effective production [40] [46].
Quality control systems must be implemented throughout the production process to ensure consistent polymer properties [50] [53]. In-line testing capabilities using sensors and inferential control systems can monitor critical process variables such as temperature, pressure, and flow rates [50]. End-of-line testing includes comprehensive characterization of molecular weight distribution, thermal properties, and photoisomerization behavior [50] [53].
Irritant;Environmental Hazard